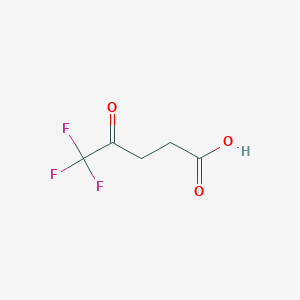

5,5,5-Trifluoro-4-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

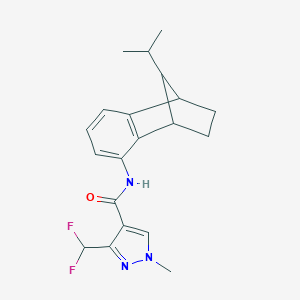

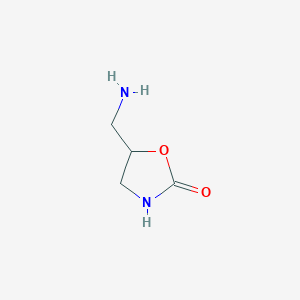

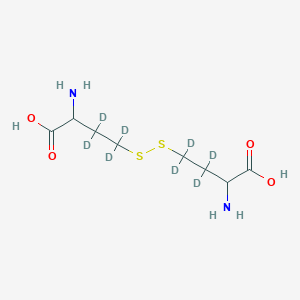

Stereoselective syntheses of fluorinated amino acids, closely related to the structure of interest, have been achieved starting from trifluoro methylbutanoic acid. This process involves a series of transformations including conversion to a chiral oxazoline, oxidative rearrangement, and face-selective hydrogenation, followed by hydrogenolysis-hydrolysis (Pigza, Quach, & Molinski, 2009). Another synthesis route involves esterification and bromination of levulinic acid to produce 5-amino-4-oxopentanoic acid hydrochloride with an overall yield of 44% (Yuan, 2006).

Molecular Structure Analysis

The molecular structure of closely related compounds has been characterized using various spectroscopic techniques. For example, the crystal and molecular structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate has been determined by X-ray analysis, providing insights into the packing and hydrogen bond interactions within the crystal structure (Foces-Foces et al., 1996).

Chemical Reactions and Properties

Disfavored 5-endo-trig cyclizations in 2-trifluoromethyl-1-alkenes, which are relevant to the reactivity of trifluoromethylated compounds, have been achieved, providing a method for the synthesis of fluorinated heterocycles (Ichikawa et al., 2008). Furthermore, the synthesis of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids has been reported, showcasing a new class of selective carboxylesterase inhibitors and radical scavengers, indicating the chemical reactivity and potential applications of trifluoromethylated compounds (Khudina et al., 2019).

Physical Properties Analysis

Electrospray ionization experiments and collision-induced dissociation experiments have been performed to elucidate the fragmentation pathways of 4-oxopentanoic acid, providing insights into the physical properties and stability of the molecule under various conditions (Kanawati et al., 2008).

Chemical Properties Analysis

The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid has been explored, demonstrating the chemical versatility and reactivity of trifluoromethylated compounds in synthesizing biologically relevant molecules (Sukach et al., 2015). Additionally, the synthesis of C20-trifluoro-5-oxo-ETE, a metabolically stable derivative, highlights the stability and reactivity of fluorinated compounds in biological systems (Patel et al., 2011).

Applications De Recherche Scientifique

Synthetic Chemistry and Catalysis

One significant application of compounds related to 5,5,5-trifluoro-4-oxopentanoic acid is in synthetic chemistry, where these compounds serve as precursors or intermediates in the synthesis of various chemicals. For instance, the related compound levulinic acid has been explored for its role in crystal formation and intermolecular interactions, highlighting its utility in designing crystalline materials and understanding molecular packing principles (B. Hachuła et al., 2013). Similarly, efforts to prepare isotopomers of 5-aminolevulinic acid, which shares a core structure with 5,5,5-trifluoro-4-oxopentanoic acid, underscore the importance of these compounds in biosynthesis pathways, particularly for biologically active porphyrins involved in critical biological processes like photosynthesis and oxygen transport (P. B. Shrestha‐Dawadi & J. Lugtenburg, 2003).

Electrosynthesis and Green Chemistry

The electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride from methyl 5-nitro-4-oxopentanate demonstrates the value of 5,5,5-trifluoro-4-oxopentanoic acid derivatives in developing sustainable chemical processes. Such studies are pivotal for advancing green chemistry by optimizing reaction conditions to minimize waste and improve yield, thereby offering environmentally friendly alternatives for producing valuable chemical products (A. Konarev et al., 2007).

Analytical Chemistry

In analytical chemistry, the mass spectrometric characterization of 4-oxopentanoic acid provides insights into the structural analysis and behavior of small organic compounds. Understanding the fragmentation pathways of these compounds aids in the development of analytical methods for detecting and quantifying similar compounds in complex mixtures, which is crucial for various fields including environmental monitoring, food safety, and pharmacology (B. Kanawati et al., 2008).

Polymer Science

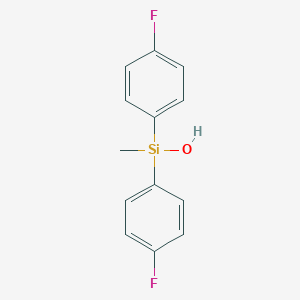

In polymer science, the synthesis of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer, which could be related to the reactivity and utility of 5,5,5-trifluoro-4-oxopentanoic acid, illustrates the compound's potential in creating materials with unique properties. Such materials are of interest for their thermal stability, mechanical properties, and potential applications in advanced technologies (Susanta Banerjee et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

5,5,5-trifluoro-4-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O3/c6-5(7,8)3(9)1-2-4(10)11/h1-2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYJVMZMNMXMCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608531 |

Source

|

| Record name | 5,5,5-Trifluoro-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5,5-Trifluoro-4-oxopentanoic acid | |

CAS RN |

684-76-4 |

Source

|

| Record name | 5,5,5-Trifluoro-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)

![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32564.png)

![4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid](/img/structure/B32566.png)

![7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid](/img/structure/B32567.png)